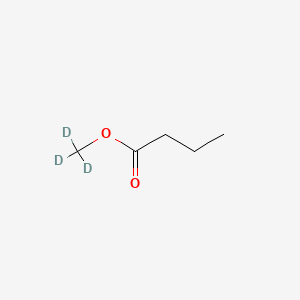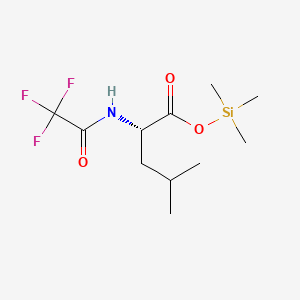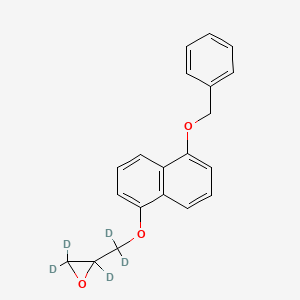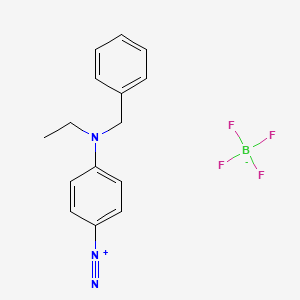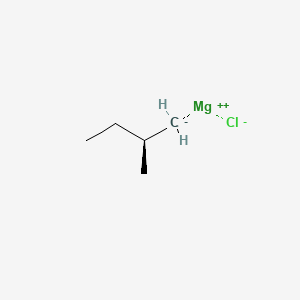
(S)-2-Methylbutylmagnesium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methylbutylmagnesium chloride is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a chlorine atom and an (S)-2-methylbutyl group. This specific configuration imparts unique reactivity and selectivity to the compound, making it valuable in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-2-Methylbutylmagnesium chloride is typically prepared by the reaction of (S)-2-methylbutyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
(S)-2-Methylbutyl chloride+Mg→(S)-2-Methylbutylmagnesium chloride
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, continuous monitoring and control of reaction parameters such as temperature, pressure, and reagent concentrations are essential for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Methylbutylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with organic halides to form larger organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Catalysts: Sometimes, catalysts such as copper(I) iodide are used to enhance the reactivity and selectivity of the reactions.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Alkanes: From reactions with alkyl halides.
Complex Organic Molecules: From coupling reactions with various organic halides.
Applications De Recherche Scientifique
(S)-2-Methylbutylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of organometallic compounds and polymers with unique properties.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Studies: Investigated for its potential role in modifying biomolecules and studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of (S)-2-methylbutylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved typically follow a concerted mechanism where the nucleophilic attack and bond formation occur simultaneously.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylmagnesium chloride
- Phenylmagnesium bromide
- Isopropylmagnesium chloride
Uniqueness
(S)-2-Methylbutylmagnesium chloride is unique due to its specific (S)-2-methylbutyl group, which imparts stereochemical selectivity to its reactions. This selectivity is particularly valuable in the synthesis of chiral molecules, where the configuration of the product is crucial for its biological activity. Compared to other Grignard reagents, this compound offers distinct advantages in terms of reactivity and selectivity, making it a preferred choice in certain synthetic applications.
Propriétés
Formule moléculaire |
C5H11ClMg |
|---|---|
Poids moléculaire |
130.90 g/mol |
Nom IUPAC |
magnesium;(2S)-2-methanidylbutane;chloride |
InChI |
InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1/t5-;;/m0../s1 |
Clé InChI |
NNPTZOBZPKVEAE-XRIGFGBMSA-M |
SMILES isomérique |
CC[C@H](C)[CH2-].[Mg+2].[Cl-] |
SMILES canonique |
CCC(C)[CH2-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


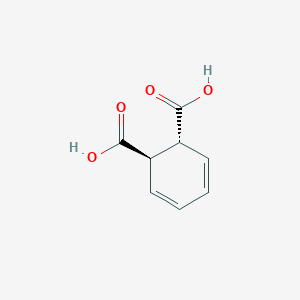
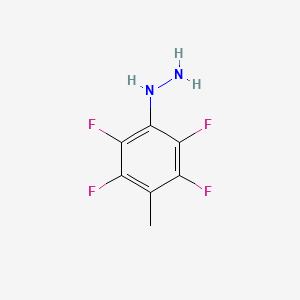
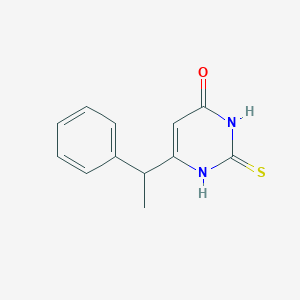
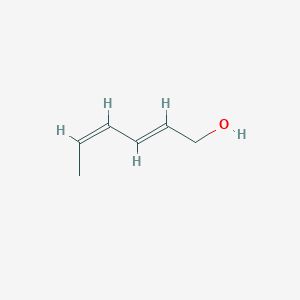
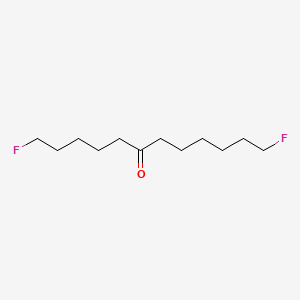
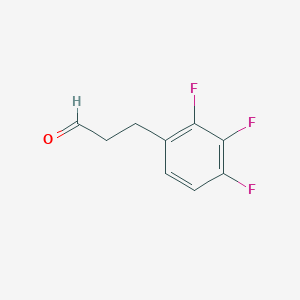

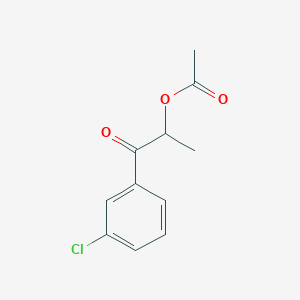

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
